2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid
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Overview
Description
Thr-Val-Leu, also known as threonine-valine-leucine, is a tripeptide composed of three amino acids: threonine, valine, and leucine. These amino acids are essential building blocks of proteins and play crucial roles in various biological processes. Threonine is known for its role in protein synthesis and immune function, valine is important for muscle metabolism and tissue repair, and leucine is critical for protein synthesis and muscle growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thr-Val-Leu can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: Threonine is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, valine, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: The deprotection and coupling steps are repeated for leucine.
Cleavage: The completed peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like Thr-Val-Leu often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-purity reagents to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thr-Val-Leu can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield a ketone, while reduction of the peptide backbone can produce alcohol derivatives.
Scientific Research Applications
Thr-Val-Leu has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: Thr-Val-Leu is investigated for its potential therapeutic effects, including muscle growth and repair.
Industry: It is used in the production of peptide-based drugs and supplements.
Mechanism of Action
The mechanism of action of Thr-Val-Leu involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, influencing their structure and function. The amino acids in Thr-Val-Leu can also activate signaling pathways related to muscle growth and repair, such as the mTOR pathway, which is crucial for protein synthesis and cellular growth.
Comparison with Similar Compounds
Similar Compounds
Isoleucine-Valine-Leucine: Similar in structure but with isoleucine instead of threonine.
Valine-Leucine-Isoleucine: Another tripeptide with a different sequence of branched-chain amino acids.
Uniqueness
Thr-Val-Leu is unique due to the presence of threonine, which has a hydroxyl group that can participate in hydrogen bonding and other interactions, influencing the peptide’s properties and reactivity. This makes Thr-Val-Leu distinct in its biochemical and physiological roles compared to other similar tripeptides.
Properties
CAS No. |
66317-22-4 |
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Molecular Formula |
C15H29N3O5 |
Molecular Weight |
331.41 g/mol |
IUPAC Name |
2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H29N3O5/c1-7(2)6-10(15(22)23)17-14(21)12(8(3)4)18-13(20)11(16)9(5)19/h7-12,19H,6,16H2,1-5H3,(H,17,21)(H,18,20)(H,22,23) |
InChI Key |
BKVICMPZWRNWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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